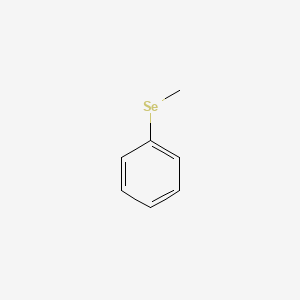
Methylseleno benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylseleno benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a methyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylseleno benzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with selenium, followed by the addition of methyl iodide. The reaction proceeds as follows: [ \text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr} ] [ \text{PhSeMgBr} + \text{CH}_3\text{I} \rightarrow \text{PhSeCH}_3 + \text{MgBrI} ]
Industrial Production Methods: Industrial production of methyl phenyl selenide typically involves the use of selenium powder and methyl iodide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Methylseleno benzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to methyl phenyl selenoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to its selenide form using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Methyl phenyl selenoxide.
Reduction: this compound.
Substitution: Various substituted selenides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methylseleno benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer and chemopreventive activities.
Industry: Utilized in the production of selenium-containing materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of methyl phenyl selenide involves its ability to undergo redox reactions, which can modulate cellular redox states. The compound can interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses. Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Phenyl selenide: Similar structure but lacks the methyl group.
Methyl selenide: Similar structure but lacks the phenyl group.
Diphenyl selenide: Contains two phenyl groups instead of one methyl and one phenyl group.
Uniqueness: Methylseleno benzene is unique due to its balanced structure, which imparts both lipophilic and hydrophilic properties. This makes it a versatile compound in various chemical reactions and applications. Its ability to undergo selective oxidation and reduction reactions also sets it apart from other selenides.
Eigenschaften
CAS-Nummer |
4346-64-9 |
|---|---|
Molekularformel |
C7H8Se |
Molekulargewicht |
171.11 g/mol |
IUPAC-Name |
methylselanylbenzene |
InChI |
InChI=1S/C7H8Se/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
CMWZAOHBWAWUGF-UHFFFAOYSA-N |
SMILES |
C[Se]C1=CC=CC=C1 |
Kanonische SMILES |
C[Se]C1=CC=CC=C1 |
Key on ui other cas no. |
4346-64-9 |
Synonyme |
methyl phenyl selenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















